molecular formula C18H22N2O2S2 B11801281 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11801281
M. Wt: 362.5 g/mol
InChI Key: XOZOKTONYMTDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethylthio group at the second position and a tosylpyrrolidinyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives through C-H bond activation. For instance, a Rh(III)-catalyzed C-H functionalization can be employed to introduce the tosylpyrrolidinyl group . The reaction conditions often involve the use of specific solvents and catalysts to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The ethylthio and tosylpyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the ethylthio group, which may affect its reactivity and applications.

    2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine: Similar structure but with a methylthio group instead of an ethylthio group, potentially altering its chemical properties.

Properties

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-ethylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S2/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3

InChI Key

XOZOKTONYMTDNQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.